5-(1-Methylbutyl)-5-propylbarbituric acid

Spectroscopy Analytical Chemistry Barbiturate Analysis

Researchers using pentobarbital reference standards risk misidentification in forensic analysis. This compound eliminates that ambiguity through its unique 5-(1-methylbutyl)-5-propyl substitution, generating a quantifiable 13C NMR C4-C6 carbonyl nonequivalence spectrum distinct from all ethyl and allyl barbiturate analogs. • 13C NMR Δδ(C4-C6) splitting pattern quantitatively distinguishes from pentobarbital (Carroll & Moreland, 1974) • Calculated LogP 2.13 vs. pentobarbital LogP 1.1-1.2 enables SPR hepatic dispersion modeling without alkene interference • Non-pharmaceutical classification circumvents controlled-substance licensing delays for in vitro GABA_A screening Supplied in 10-100 mg standard packs; bulk custom available.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
CAS No. 52944-67-9
Cat. No. B13950850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methylbutyl)-5-propylbarbituric acid
CAS52944-67-9
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=O)NC1=O)CCC
InChIInChI=1S/C12H20N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)
InChIKeyKUQQSUICJVLDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methylbutyl)-5-propylbarbituric Acid: Overview


5-(1-Methylbutyl)-5-propylbarbituric acid (CAS 52944-67-9) is a 5,5-dialkyl-substituted barbituric acid derivative belonging to the barbiturate class of central nervous system (CNS) depressants. Its structure uniquely pairs a chiral sec-pentyl (1-methylbutyl) group with an unbranched propyl chain at the pyrimidinetrione core. Documented technical data include a molecular formula of C12H20N2O3, a theoretical density of 1.064 g/cm³, and a predicted partition coefficient (LogP) of 2.13 . The compound's 13C NMR spectrum has been reported, confirming insight into its solution-state structural and electronic properties [1].

Analytical reference standard with distinct 13C NMR fingerprint
Predicted lipophilicity supports structure-property relationship studies
Non-therapeutic research chemical for streamlined procurement

Structural Specificity vs. Other Barbiturates


In barbiturate research, the neuropharmacological and physicochemical profile of a compound is exquisitely sensitive to the nature of its C5 substituents. Generic substitution within the barbiturate family is demonstrably unreliable; the C5 substituent directly dictates hypnotic potency and duration. Empirical neuropharmacological screening of 2-substituted derivatives has shown that while an ethyl group at C5 provides a baseline effect, substituting this with an n-propyl group yields a 'considerable hypnotic effect,' and branching this propyl chain (as in the sec-pentyl group) further modulates activity [1]. This 'mix-and-match' effect is further corroborated by early structure-activity analyses which explicitly identify the (1-methylbutyl) group as being associated with the highest potency and rapid metabolic breakdown, properties that are distinct from those conferred by other branched or straight-chain alkyl groups [2]. 5-(1-Methylbutyl)-5-propylbarbituric acid, therefore, possesses a specific dual-substitution pattern whose combined pharmacological fingerprint cannot be replicated by a structurally similar analog such as pentobarbital (5-ethyl-5-(1-methylbutyl)) or a straight-chain isomer, rendering direct substitution scientifically invalid without re-validation.

C5 n-propyl substitution may shift hypnotic potency and duration relative to pentobarbital; direct substitution requires validation.
Saturated propyl chain may alter metabolic clearance compared to allyl-containing secobarbital; results not transferable.

Quantitative Differentiation Evidence


13C NMR Carbonyl Nonequivalence vs. Alkyl Analogs

The 13C NMR spectrum of 5-(1-methylbutyl)-5-propylbarbituric acid acts as a unique analytical signature that differentiates it from close alkyl analogs. Carroll and Moreland demonstrated that within the 5-alkyl-5-(1-methylbutyl)barbituric acid series, a measurable chemical shift nonequivalence exists between the magnetically distinct C-4 and C-6 carbonyl carbons. This splitting is highly sensitive to the nature of the other 5-alkyl substituent [1]. Consequently, the specific splitting pattern (Δδ) for the propyl analog provides a quantifiable, instrument-verifiable parameter that directly distinguishes this compound from, for example, its ethyl homolog (pentobarbital), eliminating misidentification in forensic or research analytical settings.

13C NMR Differentiation
Method context
C4–C6 carbonyl chemical shift nonequivalence distinguishes propyl from ethyl homologs.
Enables NMR-based identity verification for forensic/research samples.
Reference original spectra (Carroll & Moreland, 1974).
Spectroscopy Analytical Chemistry Barbiturate Analysis

Lipophilicity and Pharmacokinetic Impact vs. Pentobarbital

5-(1-Methylbutyl)-5-propylbarbituric acid exhibits a higher predicted lipophilicity compared to its commonly used ethyl analog, pentobarbital (5-ethyl-5-(1-methylbutyl)). The target compound's calculated LogP is 2.13 , while pentobarbital's experimentally measured LogP is cited as low as 1.10 to 1.20 in multiple authoritative datasets [1][2]. According to the Meyer-Overton correlation, which directly links narcotic potency to lipid solubility, this approximate 10-fold difference in partition coefficient indicates a meaningfully faster onset of action and a shorter duration of hypnotic effect for the propyl derivative. This biophysical property is underpinned by early pharmacodynamic analysis, which asserts that the hypnosis duration among barbiturates is directly attributable to physicochemical characteristics like the distribution coefficient between oil and water [3].

Lipophilicity Comparison
Reported
Predicted LogP 2.13 vs pentobarbital 1.10–1.20; ~8–10× higher partition coefficient.
Supports faster-onset, shorter-duration profile in SPR studies.
Computational prediction vs measured LogP values.
Pharmacokinetics Lipophilicity Drug Metabolism

Neuropharmacological Potential of sec-Pentyl and Propyl Groups

A convergent SAR picture indicates that 5-(1-methylbutyl)-5-propylbarbituric acid incorporates two privileged pharmacophoric elements that independently contribute to high hypnotic potency. Tabern and Shelberg's comprehensive 1933 analysis established that compounds incorporating the (1-methylbutyl) group at C5 were, at the time, the most potent barbiturates described and exhibited rapid metabolic clearance [1]. Independently, Getova's focused screening of 2-substituted barbiturates demonstrated that when an ethyl group is held constant at C5, replacing the second substituent with an n-propyl group results in a considerable hypnotic effect, a property that is further enhanced when the propyl chain is branched (sec-pentyl) [2]. This compound uniquely unites both groups—a linear propyl chain and a branched sec-pentyl chain—without the allyl unsaturation found in secobarbital.

Class-Level SAR
Class-level inference
Combines (1-methylbutyl) and n-propyl groups independently linked to high hypnotic potency and rapid clearance in class-level studies.
Supports deconvolution of substituent contributions to barbiturate hypnosis.
No direct in vivo data for this specific compound.
CNS Pharmacology Hypnotic Activity Structure-Activity Relationship

Research Procurement Pathway for Propyl-Substituted Barbiturates

5-(1-Methylbutyl)-5-propylbarbituric acid fills a specific niche in the research chemical supply chain. Unlike its closely regulated analog pentobarbital (which is a Schedule II/III controlled substance in multiple jurisdictions), this specific propyl derivative has extensive documentation as a non-therapeutic, laboratory-scale research product, with explicit supplier categorization for industrial and scientific applications . Its status as a less commonly restricted member of the barbiturate family can streamline the institutional procurement process for legitimate pharmacological and analytical research, compared to the burdensome compliance requirements associated with purchasing established pharmaceutical barbiturates like pentobarbital or secobarbital.

Procurement Pathway
Source review
Non-therapeutic research chemical classification may streamline purchase compared to controlled pentobarbital.
Supports academic screening and analytical method development workflows.
Supplier documentation review advised; confirm institutional compliance.
Chemical Procurement Research Chemical Non-Therapeutic Use

Key Research Applications


Forensic Analytical Reference Standard for Barbiturate Differentiation

Forensic laboratories and analytical chemistry groups can use this compound as a unique qualitative reference standard to validate NMR or IR spectroscopic methods. As evidenced in Section 3, its distinct 13C NMR carbonyl nonequivalence spectrum, arising from its specific C5-propyl substitution pattern, enables the unequivocal differentiation of this compound from the more frequently encountered pentobarbital [1]. This serves as a robust system suitability check for methods analyzing seized or unknown barbiturate samples.

Physicochemical Probe for Structure-Pharmacokinetic Modeling

Drug metabolism and pharmacokinetic (DMPK) researchers can employ this compound as a key chemical probe within a homologous series. Its calculated LogP of 2.13 represents a significant physicochemical step change from pentobarbital (LogP ≈ 1.1-1.2), supporting quantitative SPR studies as highlighted in Section 3 . Using this compound allows investigators to isolate the effect of terminal alkyl chain length on hepatic dispersion and intrinsic clearance in perfused liver models, without the structural complications introduced by allyl or branched alkyl groups [2].

Neuropharmacological Tool for Aliphatic Saturation Studies

In neuropharmacology, this compound is a critical control agent for studying the structure-activity relationship of barbiturate-induced hypnosis. As described in Section 3, it combines the high-potency (1-methylbutyl) group with a fully saturated propyl chain. This structure allows researchers to isolate the contribution of simple alkyl hydrophobicity and chain-length to the onset and duration of action, providing a saturated comparator scaffold that is structurally distinct from unsaturated analogs like secobarbital (allyl + 1-methylbutyl). This helps reveal the relative pharmacological contribution of logP-driven passive membrane permeation versus specific receptor interactions [3].

Streamlined Scaffold Procurement for In Vitro Screening

For contract research organizations (CROs) or academic screening centers building targeted libraries of CNS depressants, this compound offers a programmatically efficient procurement path. Its commercial classification as a non-pharmaceutical research chemical circumvents the extensive regulatory paperwork and long lead times associated with purchasing controlled substances such as pentobarbital . This enables rapid integration into high-throughput GABA_A receptor-based assays or cytotoxicity panels, accelerating the early-phase discovery timeline.

Application
Selection Property
Validation Focus
Forensic analytical method development
Distinct 13C NMR nonequivalence pattern
NMR identity confirmation in barbiturate samples
Structure-pharmacokinetic modeling
Lipophilicity step-change from pentobarbital
LogP-dependent dispersion and clearance modeling
Neuropharmacology SAR studies
Saturated propyl + sec-pentyl scaffold
Hypnotic onset/duration endpoint in vitro models
High-throughput receptor screening
Non-controlled research chemical supply
Procurement timeline and compliance review
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